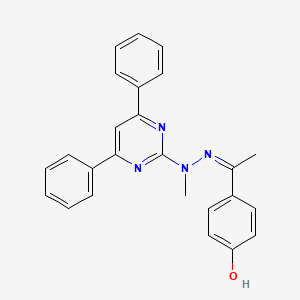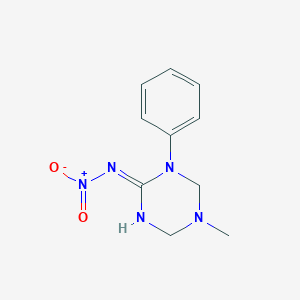
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a pyrimidine derivative that has been synthesized through various methods, and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. This inhibition may contribute to the anti-inflammatory properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may contribute to the anti-cancer properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone.
Biochemical and Physiological Effects
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant properties. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to reduce inflammation by inhibiting the production of inflammatory prostaglandins. Finally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has several advantages for use in lab experiments, including its relatively low cost and high purity. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, there are also some limitations to the use of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new drugs and therapies based on the properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be investigated for its potential use as a chemotherapeutic agent or as a treatment for inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its effects on various enzymes and signaling pathways in the body. Finally, new synthesis methods for 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be developed to improve its purity and yield.
Synthesemethoden
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can be synthesized through a variety of methods, including the reaction of 4-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by reaction with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinyl chloride. Another method involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate in the presence of acetic acid, followed by reaction with 4,6-diphenyl-2-pyrimidinyl chloride. These methods have been shown to yield high-quality 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone with good purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-[(Z)-N-[(4,6-diphenylpyrimidin-2-yl)-methylamino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-18(19-13-15-22(30)16-14-19)28-29(2)25-26-23(20-9-5-3-6-10-20)17-24(27-25)21-11-7-4-8-12-21/h3-17,30H,1-2H3/b28-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWTZHSEDEERZ-VEILYXNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)

![1-(2,3-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B5986319.png)